6-O-Methylinosine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

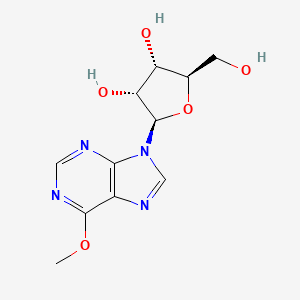

6-O-methylinosine is inosine carrying a methyl substituent on the oxygen at position 6 on the hypoxanthine ring. It has a role as a metabolite. It derives from an inosine.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Molecular Biology

- RNA Modification: 6-O-Methylinosine plays a significant role in RNA modifications, influencing RNA stability and function. It is often studied to understand the effects of methylation on RNA behavior, including its interactions with proteins and other nucleic acids .

- Modeling Methylation Effects: Researchers utilize this compound as a model compound to study the biochemical effects of methylation on nucleosides, which can provide insights into nucleic acid chemistry and cellular processes.

2. Medicinal Chemistry

- Therapeutic Potential: There is ongoing investigation into the therapeutic applications of this compound in treating neurological disorders. Its role as a biomarker for certain diseases is also being explored, particularly in relation to RNA modifications that may indicate disease states .

- Drug Development: The compound is being assessed for its utility in developing modified oligonucleotides for therapeutic purposes, including gene therapy and targeted drug delivery systems.

3. Biochemistry

- Enzymatic Interactions: Studies have shown that this compound can interact with various enzymes involved in RNA processing and modification, thereby influencing cellular signaling pathways and metabolic processes .

- Cancer Research: The compound's role in cancer biology is an emerging area of research. It has been implicated in modulating mRNA stability and translation efficiency, which are critical factors in cancer cell proliferation and metastasis .

Case Studies

Case Study 1: Role in RNA Stability

A study examined how this compound affects the stability of mRNA transcripts. The findings indicated that the presence of this modification significantly enhances mRNA stability compared to unmodified transcripts. This stability could lead to increased protein expression levels in cells, suggesting potential applications in gene therapy where prolonged mRNA activity is desired.

Case Study 2: Therapeutic Applications in Neurology

Research has focused on the potential use of this compound as a therapeutic agent for neurological disorders. In preclinical models, it was found that administering this compound improved cognitive function and reduced neuroinflammation. These findings support further investigation into its mechanisms of action and therapeutic efficacy.

Data Tables

| Application Area | Specific Use Case | Findings/Implications |

|---|---|---|

| Molecular Biology | RNA Modification | Enhances RNA stability; affects protein interactions |

| Medicinal Chemistry | Neurological Therapy | Potential cognitive enhancement; reduces neuroinflammation |

| Biochemistry | Enzymatic Interactions | Modulates enzyme activity related to RNA processing |

| Cancer Research | mRNA Stability | Influences translation efficiency; impacts cancer cell growth |

Análisis De Reacciones Químicas

C–C Cross-Coupling Reactions with Boronic Acids

6-O-Methylinosine derivatives serve as substrates in palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, hetaryl, and alkyl groups at the C2 position. Key findings include:

Reaction Optimization

-

Catalyst System : [PdCl₂(dcpf)] (dcpf = 1,1’-bis(dicyclohexylphosphino)ferrocene) with K₃PO₄ in 1,4-dioxane at 90°C for 24 hours yields optimal results .

-

Substrate Scope : Reactions proceed efficiently with 2-bromo- and 2-chloro-6-O-methylinosine derivatives, tolerating electron-rich and electron-poor boronic acids (Table 1) .

Yield Data

| Entry | R Group | Product Yield |

|---|---|---|

| 1 | Phenyl | 85%–90% |

| 2 | 4-Methoxyphenyl | 65%–70% |

| 3 | 2-Thienyl | 85% |

| 4 | Benzyl | 75% |

Table 1: Representative yields for cross-coupled products .

Competitive Halogen Reactivity

-

2-Bromo derivatives react faster than 2-chloro analogues, though both achieve comparable final yields .

-

Reductive dehalogenation is negligible (<3% side products), preserving reaction efficiency .

Challenges in O⁶-Demethylation and Functionalization

Direct removal or replacement of the O⁶-methyl group in this compound is chemically challenging:

-

Demethylation Attempts : Alkaline or acidic conditions failed to cleave the methyl group without degrading the nucleoside .

-

Amine Substitution : Reactions with amines (e.g., NH₃, primary amines) under varied conditions did not yield N⁶-alkylated products, likely due to steric hindrance from the methyl group .

One-Pot Cross-Coupling and Deprotection Strategy

To circumvent demethylation hurdles, a tandem cross-coupling/deprotection approach was developed using O⁶-allyl-protected inosine:

-

Substrate : 2-Chloro-O⁶-allylinosine undergoes cross-coupling with arylboronic acids under modified conditions ([PdCl₂(dppf)], K₃PO₄, 1,4-dioxane, 90°C) .

-

Simultaneous Deprotection : The allyl group is cleaved in situ via palladium-mediated β-hydride elimination, yielding 2-arylhypoxanthine derivatives without isolating intermediates .

Stability and Side Reactions

-

Thermal Stability : this compound derivatives remain intact under cross-coupling conditions (≤90°C), with no observed methyl group migration or ring-opening .

-

Competing Pathways : Minor byproducts (<5%) include dehalogenated inosine and oxidized hypoxanthine, mitigated by optimized catalyst loading .

Key Mechanistic Insights

Propiedades

Fórmula molecular |

C11H14N4O5 |

|---|---|

Peso molecular |

282.25 g/mol |

Nombre IUPAC |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolane-3,4-diol |

InChI |

InChI=1S/C11H14N4O5/c1-19-10-6-9(12-3-13-10)15(4-14-6)11-8(18)7(17)5(2-16)20-11/h3-5,7-8,11,16-18H,2H2,1H3/t5-,7-,8-,11-/m1/s1 |

Clave InChI |

UQQHOWKTDKKTHO-IOSLPCCCSA-N |

SMILES |

COC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O |

SMILES isomérico |

COC1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

SMILES canónico |

COC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.